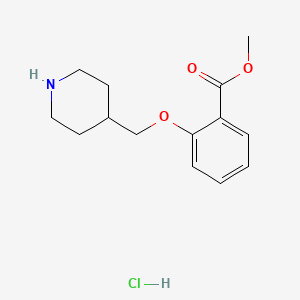

Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride

CAS No.: 614730-47-1

Cat. No.: VC2275171

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 614730-47-1 |

|---|---|

| Molecular Formula | C14H20ClNO3 |

| Molecular Weight | 285.76 g/mol |

| IUPAC Name | methyl 2-(piperidin-4-ylmethoxy)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-2-3-5-13(12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H |

| Standard InChI Key | XJNCBALKIXTKOB-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl |

| Canonical SMILES | COC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl |

Introduction

Structural Analysis and Related Compounds

Comparison with Similar Compounds

Several structurally related compounds provide insight into the properties and potential behaviors of Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride:

These structural analogs suggest that Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride would combine features of these compounds, with the distinctive characteristic being the methoxy linker at the 2-position of the benzoate ring.

Structural Features

The structure of Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride includes several key functional groups that contribute to its chemical behavior:

-

Methyl ester group: Provides a site for potential hydrolysis reactions

-

Ether linkage: Generally stable but susceptible to cleavage under specific conditions

-

Piperidine ring: Contributes to basicity and potential for hydrogen bonding

-

Protonated nitrogen: Forms the hydrochloride salt, enhancing water solubility

Chemical Reactivity and Behavior

Acid-Base Properties

The piperidine ring in Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride contains a basic nitrogen atom. Based on data for similar compounds, we can make inferences about its acid-base behavior:

-

The pKa of the protonated piperidine nitrogen typically ranges between 8-10, making it a moderately strong base

-

As a hydrochloride salt, the compound would form acidic solutions in water

-

The free base form would be obtained by treating the hydrochloride salt with a base

Analytical Considerations

Identification and Characterization Methods

For proper identification and characterization of Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride, the following analytical methods would be appropriate:

-

Spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Infrared (IR) spectroscopy to identify key functional groups

-

Mass spectrometry for molecular weight confirmation

-

-

Chromatographic methods:

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Thin-Layer Chromatography (TLC) for reaction monitoring

-

-

Physical property measurements:

-

Melting point determination

-

Solubility profiling in various solvents

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume